molecular formula C9H10ClN3 B1457328 3-Chloro-5,6-diethylpyridazine-4-carbonitrile CAS No. 1384427-24-0

3-Chloro-5,6-diethylpyridazine-4-carbonitrile

Cat. No. B1457328
CAS RN: 1384427-24-0
M. Wt: 195.65 g/mol
InChI Key: OIBTWUFVGWOCDY-UHFFFAOYSA-N
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Description

3-Chloro-5,6-diethylpyridazine-4-carbonitrile is a chemical compound with the molecular formula C9H10ClN3 and a molecular weight of 195.65 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10ClN3/c1-3-6-7(5-11)9(10)13-12-8(6)4-2/h3-4H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and carbon atoms, as well as the two ethyl groups.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that pyridazine derivatives can undergo a variety of reactions. For instance, they can participate in nucleophilic substitution reactions, and their nitrogen atoms can act as coordination sites in metal complexes .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structural similarities to 3-Chloro-5,6-diethylpyridazine-4-carbonitrile are often synthesized and analyzed for their structural properties using various spectroscopic and X-ray diffraction methods. For example, the synthesis and structural analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involved novel protocols and provided insights into the solid-state structure, optical properties, and solvent effects on emission spectra (Jukić et al., 2010).

Chemical Reactivity and Transformations

Research into the chemical reactivity of similar pyridine and pyridazine derivatives has led to the discovery of new chemical transformations and the synthesis of a variety of heterocyclic systems. For instance, the chemical reactivity of 6-methylchromone-3-carbonitrile was explored, yielding unexpected products and demonstrating the versatility of such compounds in synthesizing diverse heterocyclic systems (Ibrahim & El-Gohary, 2016).

Novel Derivatives and Their Potential Applications

Research on pyrimido[4,5-c]pyridazine and s-triazolo[3′,4′:2,3]pyrimido[4,5-c]pyridazine derivatives, closely related to this compound, has led to the synthesis of novel compounds. These studies explore the reactions of similar chloropyridazine carbonitriles with various reagents to produce new derivatives, hinting at potential applications in material science, pharmaceuticals, and chemical synthesis (Abdel Moneam, 2004).

properties

IUPAC Name

3-chloro-5,6-diethylpyridazine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-3-6-7(5-11)9(10)13-12-8(6)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBTWUFVGWOCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NC(=C1C#N)Cl)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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